4-[(4Z)-4-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-[(4Z)-4-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-4-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the final sulfonamide group is added through a sulfonation reaction using a sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isobutoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group, if present, can lead to the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The molecular targets include enzymes involved in metabolic pathways, such as carbonic anhydrase IX, which is overexpressed in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-isobutoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure but with a thiazole ring instead of a pyrazole ring.
2-(4-isobutoxy-3-methoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one: Contains a benzimidazole ring.
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine: Features a tetrazole ring.
Uniqueness
The uniqueness of 4-[(4Z)-4-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H22F3N3O5S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H22F3N3O5S/c1-13(2)12-33-18-9-4-14(11-19(18)32-3)10-17-20(22(23,24)25)27-28(21(17)29)15-5-7-16(8-6-15)34(26,30)31/h4-11,13H,12H2,1-3H3,(H2,26,30,31)/b17-10- |
InChI Key |
TZICEEAQUGKFNR-YVLHZVERSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OC |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OC |
Origin of Product |
United States |
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